8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride: is a chemical compound with the molecular formula C15H9Cl3N2O and a molecular weight of 339.6 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a chloro group and a pyridinyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted quinoline derivatives.
Hydrolysis: Formation of 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Oxidation/Reduction: Formation of various oxidized or reduced quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It can be used to develop new drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
2-Chloroquinoline-4-carbonyl chloride: Similar structure but lacks the pyridinyl group.
8-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride: Similar structure but with a bromo group instead of a chloro group.
2-Pyridin-2-ylquinoline-4-carbonyl chloride: Similar structure but without the chloro substitution.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYLPZNVQCUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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